Cysteamine Bitartrate
Overview
Description
Preparation Methods
Cysteamine Bitartrate is synthesized through a series of chemical reactions involving cysteamine and bitartrate. The synthetic route typically involves the reaction of cysteamine with tartaric acid to form this compound. The reaction conditions are carefully controlled to ensure the purity and efficacy of the final product .
Industrial production of this compound involves large-scale synthesis under Good Manufacturing Practices (GMP) to ensure the quality and safety of the medication. The process includes rigorous quality control measures to monitor the purity, potency, and stability of the compound .
Chemical Reactions Analysis
Cysteamine Bitartrate undergoes several types of chemical reactions, including:
Oxidation: Cysteamine can be oxidized to form cystamine.
Reduction: Cystine can be reduced to cysteine and cysteamine.
Substitution: Cysteamine can react with cystine to form cysteine and a cysteine-cysteamine salt
Common reagents and conditions used in these reactions include reducing agents like dithiothreitol (DTT) and oxidizing agents like hydrogen peroxide. The major products formed from these reactions are cysteine and cystamine .
Scientific Research Applications
Cysteamine Bitartrate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions involving thiol groups.
Biology: Studied for its role in cellular processes involving cystine and cysteine metabolism.
Medicine: Primarily used for the treatment of nephropathic cystinosis. .
Industry: Utilized in the production of pharmaceuticals and as a research tool in biochemical studies
Mechanism of Action
Cysteamine Bitartrate works by reducing the amount of cystine in cells. The active substance, cysteamine, reacts with cystine to form cysteine and a cysteine-cysteamine salt. This reaction allows the body to remove the cysteine-cysteamine salt from cells, thereby reducing the cystine levels and limiting organ damage .
Comparison with Similar Compounds
Cysteamine Bitartrate is often compared with other cysteamine-based medications, such as Cystagon. Both medications contain cysteamine as the active ingredient, but this compound is formulated for delayed release, allowing for less frequent dosing (every 12 hours) compared to Cystagon (every 6 hours) .
Similar compounds include:
Cystagon: Immediate-release this compound.
Cysteamine: The active ingredient in both this compound and Cystagon.
This compound’s unique delayed-release formulation provides a more convenient dosing schedule, which can improve patient compliance and quality of life .
Properties
IUPAC Name |
2-aminoethanethiol;(2R,3R)-2,3-dihydroxybutanedioic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.C2H7NS/c5-1(3(7)8)2(6)4(9)10;3-1-2-4/h1-2,5-6H,(H,7,8)(H,9,10);4H,1-3H2/t1-,2-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKJTUFFDRENDM-ZVGUSBNCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)N.C(C(C(=O)O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CS)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60-23-1 (Parent), 1523606-58-7 (monohydrate salt/solvate), 87-69-4 (Parent) | |
Record name | Cysteamine bitartrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027761199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID801026168 | |
Record name | Cysteamine bitartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27761-19-9 | |
Record name | Cysteamine bitartrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27761-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cysteamine bitartrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027761199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cysteamine bitartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (mercaptoethyl)ammonium hydrogen tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.204 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYSTEAMINE BITARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QO84GZ3TST | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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